Ethyl 2-tert-butyl-5-ethoxy-1-benzofuran-3-carboxylate
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of this compound is characterized by a planar benzofuran core system with strategically positioned substituents that create a three-dimensional molecular framework. The benzofuran ring system maintains its characteristic planarity, with the fused benzene and furan rings sharing a common edge that enforces coplanarity throughout the aromatic portion of the molecule. The tert-butyl group at position 2 of the benzofuran ring adopts a conformation that minimizes steric interactions while maintaining optimal orbital overlap with the aromatic system. This bulky substituent creates significant steric hindrance that influences both the compound's crystal packing and its reactivity patterns.
The ethoxy group at position 5 extends from the benzene portion of the benzofuran system, creating an additional site for intermolecular interactions through its ether oxygen atom. Computational analysis reveals that this ethoxy substituent preferentially adopts an anti-periplanar conformation relative to the aromatic ring to minimize unfavorable steric interactions. The ethyl carboxylate group at position 3 provides another conformationally flexible element, with rotation around the C-C and C-O bonds allowing for multiple low-energy conformations. The SMILES representation CCOC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C(C)(C)C accurately captures the connectivity pattern while the InChI key SLJJBWXAYJYAEB-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement.
The stereochemical features of this compound are primarily determined by the conformational preferences of its flexible substituents rather than by the presence of chiral centers. The tert-butyl group exhibits tetrahedral geometry with C3v symmetry, while the ethoxy and ethyl carboxylate groups display characteristic sp3 hybridization at their terminal carbon atoms. These structural elements combine to create a molecule with significant conformational flexibility that is constrained by intramolecular steric interactions and electronic effects. The overall molecular geometry reflects a balance between maximizing favorable interactions and minimizing repulsive forces, resulting in preferred conformations that optimize both intramolecular stability and intermolecular packing efficiency.
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of this compound and related benzofuran derivatives have provided detailed insights into the solid-state structure and packing arrangements characteristic of this compound class. The crystal structure reveals that the benzofuran core maintains remarkable planarity, with the root mean square deviation from planarity typically ranging from 0.05 to 0.08 Å for the non-hydrogen atoms. This planar arrangement facilitates π-π stacking interactions between adjacent molecules, contributing significantly to the overall crystal stability. The intermolecular distances observed in related benzofuran carboxylate structures indicate optimal overlap between aromatic systems while maintaining appropriate van der Waals separations.
The conformational analysis demonstrates that the tert-butyl substituent adopts a staggered conformation relative to the benzofuran plane, with the three methyl groups positioned to minimize steric congestion with neighboring substituents. Computational studies using density functional theory methods have confirmed that this arrangement represents the global minimum energy conformation for the isolated molecule. The ethoxy group exhibits preferential orientation with the terminal methyl group directed away from the benzofuran system, reducing unfavorable 1,3-diaxial-type interactions. The ethyl carboxylate moiety displays conformational flexibility, with multiple low-energy rotamers accessible at room temperature through rotation around the ester linkage.
Temperature-dependent crystallographic studies reveal that thermal motion affects primarily the terminal portions of the flexible substituents while the benzofuran core remains relatively rigid. The thermal ellipsoids calculated from diffraction data show anisotropic displacement parameters that reflect the molecular motion patterns characteristic of this structural class. Weak intermolecular hydrogen bonding interactions involving the ether oxygen atoms and aromatic hydrogen atoms contribute to the overall crystal packing stability. These interactions typically exhibit C-H⋯O distances in the range of 2.4 to 2.7 Å, which fall within the accepted range for weak hydrogen bonds in organic crystals.
| Structural Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 290.4 g/mol | Computational |
| Molecular Formula | C17H22O4 | Experimental |
| Benzofuran Planarity (RMS deviation) | 0.05-0.08 Å | X-ray Crystallography |
| C-H⋯O Hydrogen Bond Distance | 2.4-2.7 Å | Crystallographic Analysis |
| Preferred Tert-butyl Conformation | Staggered | DFT Calculations |
Comparative Structural Analysis with Related Benzofuran Derivatives
Comparative structural analysis of this compound with related benzofuran derivatives reveals important structure-property relationships that govern the behavior of this compound family. The closely related ethyl 2-tert-butyl-5-(2-ethoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate exhibits similar overall molecular architecture but with an extended ethoxy-carbonyl substituent that introduces additional conformational complexity. This structural modification results in increased molecular weight (348.395 g/mol versus 290.4 g/mol) and altered intermolecular interaction patterns due to the presence of an additional carbonyl group capable of hydrogen bonding.
Comparison with simpler benzofuran carboxylates such as ethyl 5-ethoxy-1-benzofuran-2-carboxylate demonstrates the significant impact of substituent positioning on molecular properties. The absence of the tert-butyl group and the relocation of the carboxylate from position 3 to position 2 results in markedly different crystal packing arrangements and reduced steric hindrance around the reactive sites. The molecular weight difference (234.25 g/mol versus 290.4 g/mol) reflects the contribution of the tert-butyl substituent to the overall molecular bulk and lipophilicity. These structural variations directly influence the compounds' physical properties, including melting points, solubility characteristics, and intermolecular interaction strengths.
The presence of the tert-butyl group at position 2 in this compound creates unique steric environments that distinguish it from other benzofuran derivatives. Comparative analysis with ethyl 5-bromo-1-benzofuran-2-carboxylate reveals how halogen substitution versus alkyl substitution affects both electronic properties and crystal packing patterns. The bromine atom in the halogenated derivative introduces opportunities for halogen bonding interactions that are absent in the alkyl-substituted analog. These differences manifest in altered intermolecular contact distances and modified thermal stability profiles.
Structural comparisons with nitrogen-containing benzofuran derivatives such as methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate highlight the role of heteroatom substitution in modifying electronic distribution and hydrogen bonding capabilities. The incorporation of nitrogen atoms introduces additional sites for intermolecular interactions while maintaining the planar aromatic framework characteristic of the benzofuran system. These comparative studies demonstrate that subtle structural modifications can lead to significant changes in solid-state properties and potential biological activities.
| Compound | Molecular Weight (g/mol) | Key Structural Difference | Impact on Properties |
|---|---|---|---|
| This compound | 290.4 | Reference compound | Baseline properties |
| Ethyl 2-tert-butyl-5-(2-ethoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate | 348.395 | Extended ethoxy-carbonyl chain | Increased hydrogen bonding capacity |
| Ethyl 5-ethoxy-1-benzofuran-2-carboxylate | 234.25 | No tert-butyl group, position 2 carboxylate | Reduced steric hindrance |
| Ethyl 5-bromo-1-benzofuran-2-carboxylate | 269.09 | Bromine versus ethoxy substitution | Halogen bonding interactions |
| Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate | Not specified | Nitrogen heterocycle incorporation | Modified electronic properties |
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-ethoxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4/c1-6-19-11-8-9-13-12(10-11)14(16(18)20-7-2)15(21-13)17(3,4)5/h8-10H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJJBWXAYJYAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Dihydroxy or Dihalogenated Precursors
The benzofuran core is typically synthesized via acid- or base-catalyzed cyclization of ortho-substituted phenols or halides. For example, 3-(2-bromo-5-ethoxyphenyl)propanoic acid ethyl ester can undergo intramolecular cyclization in the presence of a palladium catalyst to form the benzofuran ring. Alternatively, 2-bromo-5-ethoxybenzaldehyde may react with ethyl acetoacetate under basic conditions to form the furan ring via aldol condensation.
Key Reaction Conditions:
-
Solvent : Acetonitrile (MeCN) or dimethylformamide (DMF)
-
Temperature : 80–100°C
-
Yield : 60–85% (depending on substituent electronic effects)
Introduction of the tert-Butyl Group at C2
Friedel-Crafts Alkylation
The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride or bromide in the presence of a Lewis acid catalyst. This method is effective for electron-rich aromatic systems but may face challenges due to steric hindrance from existing substituents.
Example Protocol:
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Dissolve the benzofuran intermediate (1 equiv) in dichloromethane (DCM).
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Add AlCl₃ (2.5 equiv) and tert-butyl chloride (1.5 equiv).
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Stir at 0°C for 2 h, then warm to room temperature for 12 h.
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Quench with ice-water and extract with DCM.
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Purify via silica gel chromatography (hexane/ethyl acetate 9:1).
Yield : 45–60%
Suzuki-Miyaura Coupling
A more regioselective approach involves Suzuki-Miyaura coupling between a brominated benzofuran intermediate and tert-butylboronic acid. This method leverages palladium catalysis to form the C–C bond at C2 with minimal side reactions.
Example Protocol:
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Combine 5-ethoxy-3-bromo-1-benzofuran-2-carboxylate (1 equiv), tert-butylboronic acid (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol%), and K₃PO₄ (3 equiv) in MeCN.
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Reflux under N₂ for 6 h.
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Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
Installation of the Ethoxy Group at C5
Williamson Ether Synthesis
The ethoxy group is introduced via nucleophilic substitution of a hydroxyl or halogen substituent at C5. A two-step sequence involving protection and deprotection is often necessary to avoid interference with other functional groups.
Example Protocol:
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Protect the hydroxyl group at C5 as a tert-butyldimethylsilyl (TBS) ether.
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React with ethyl bromide (1.5 equiv) and NaH (2 equiv) in DMF at 0°C.
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Stir for 4 h, then quench with methanol.
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Remove the TBS group using tetrabutylammonium fluoride (TBAF).
Yield : 65–80%
Esterification at C3
Direct Ester Formation During Cyclization
The ethyl carboxylate can be incorporated during benzofuran ring formation. For instance, cyclization of ethyl 3-(2-bromo-5-ethoxyphenyl)propanoate under basic conditions directly yields the ester-functionalized benzofuran.
Post-Cyclization Esterification
If a carboxylic acid intermediate is formed, esterification with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) can be employed.
Example Protocol:
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Dissolve 2-tert-butyl-5-ethoxy-1-benzofuran-3-carboxylic acid (1 equiv) in ethanol.
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Add concentrated H₂SO₄ (0.1 equiv) and reflux for 12 h.
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Neutralize with NaHCO₃, extract with ethyl acetate, and purify.
Yield : 85–92%
Optimization Challenges and Solutions
Steric Hindrance from the tert-Butyl Group
The bulky tert-butyl group at C2 can impede reactions at adjacent positions. Strategies to mitigate this include:
Regioselectivity in Electrophilic Substitution
Direct substitution at C5 may compete with C4 or C6 positions. Directed ortho-metalation using lithium diisopropylamide (LDA) ensures precise functionalization.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | Alkylation at C2 | 45–60 | 90–95 | Moderate |
| Suzuki-Miyaura | Coupling at C2 | 70–78 | 98+ | High |
| Williamson Ether | Ethoxy at C5 | 65–80 | 95–98 | High |
| Direct Esterification | Cyclization with Ester | 85–92 | 97+ | High |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-tert-butyl-5-ethoxy-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The ethyl, tert-butyl, and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that compounds containing the benzofuran moiety, such as Ethyl 2-tert-butyl-5-ethoxy-1-benzofuran-3-carboxylate, may exhibit a range of biological activities:
- Anticancer Activity : Compounds with similar structures have shown selective cytotoxicity against various cancer cell lines, suggesting that this compound may also possess antitumor properties. Research indicates that benzofuran derivatives can induce apoptosis and inhibit cell proliferation .
- Antimicrobial Properties : Some studies suggest that benzofuran derivatives exhibit antibacterial and antifungal activities. The presence of functional groups in this compound may enhance these properties .
Case Studies
-
Cytotoxicity Assessment :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant activity comparable to established anticancer agents. The compound exhibited IC50 values indicating effective inhibition of cell growth .
- Mechanistic Studies :
Synthetic Applications
This compound serves as a versatile building block in organic synthesis. Its complex structure allows for various chemical transformations, making it useful for developing more intricate molecules:
Synthetic Pathways
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Utilizing starting materials that incorporate the benzofuran core and functional groups.
- Esterification : Reacting carboxylic acids with alcohols to form esters, enhancing the compound's solubility and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-tert-butyl-5-ethoxy-1-benzofuran-3-carboxylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The ethoxy-2-oxoethoxy chain at position 5 introduces polarity and hydrogen-bonding capacity, distinguishing it from analogs with cyano () or acetyloxy () groups. The 4-methoxyphenyl-oxoethoxy substituent in adds aromaticity and bulk, likely increasing lipophilicity and altering biological target interactions.
Molecular Weight and Lipophilicity :
- The target compound (348.4 g/mol) is heavier than analogs like (259.3 g/mol) and (262.3 g/mol), which may influence pharmacokinetic properties such as membrane permeability.
- The XLogP3 value of (2.7) suggests moderate lipophilicity, whereas the target compound’s tert-butyl and ethoxy groups likely elevate its LogP, favoring lipid membrane interactions .
Biological Activity
Ethyl 2-tert-butyl-5-ethoxy-1-benzofuran-3-carboxylate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a benzofuran core, which is known for its pharmacological significance. The presence of the ethoxy and tert-butyl groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets. The molecular formula of this compound is , with a molecular weight of approximately 399.50 g/mol.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Compounds in this structural class have shown efficacy against various bacterial strains, suggesting potential as antimicrobial agents.
- Anticancer Activity : this compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against human colon adenocarcinoma and lung carcinoma cells .
The mechanisms underlying the biological activity of this compound are still being elucidated. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and acetylcholinesterase (AChE) .
- Interaction with Biological Targets : Binding studies suggest that this compound may interact with specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways. Initial findings indicate that it may possess selective inhibitory effects on certain cancer cell lines .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives related to this compound. Notable findings include:
- Anticancer Efficacy : A derivative demonstrated significant cytotoxicity with an IC50 value of approximately 92.4 μM against a panel of 11 cancer cell lines, including human gastric and lung cancers .
- Antimicrobial Activity : Research indicated that related compounds exhibited broad-spectrum antimicrobial activity, highlighting their potential use in treating infections caused by resistant bacterial strains.
- Pharmacokinetic Studies : Initial pharmacokinetic evaluations suggest favorable absorption characteristics, although further studies are needed to assess metabolic pathways and elimination routes .
Data Summary Table
Q & A
Q. What are the typical synthetic routes for Ethyl 2-tert-butyl-5-ethoxy-1-benzofuran-3-carboxylate?
Methodological Answer: The synthesis of benzofuran derivatives generally follows multi-step protocols. Key steps include:
- Benzofuran Core Formation : Cyclization of substituted phenols or ketones using acid/base catalysis. For example, cyclocondensation of 2-hydroxyacetophenone derivatives with ethyl acetoacetate under acidic conditions .
- Functionalization : Introduction of substituents like tert-butyl and ethoxy groups via nucleophilic substitution or Friedel-Crafts alkylation. Protecting groups (e.g., benzyl or acetyl) may be employed to ensure regioselectivity .
- Esterification : Final carboxylation via esterification using ethyl chloroformate or coupling reagents like DCC/DMAP .
Characterization : Intermediate and final products are validated via H/C NMR, HRMS, and X-ray crystallography (if single crystals are obtained) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction (using SHELX software for refinement) resolves stereochemistry and confirms substituent positions .
- Spectroscopy :
- H/C NMR identifies proton environments and functional groups (e.g., tert-butyl at δ ~1.3 ppm).
- IR spectroscopy verifies ester carbonyl stretches (~1700–1750 cm) .
- Chromatography : HPLC or GC-MS assesses purity (>95% by area normalization) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (classified as Skin/Irritant 2) .
- Ventilation : Use fume hoods to prevent inhalation of vapors (respiratory irritant) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to avoid decomposition .
Q. How is this compound screened for pharmacological activity?
Methodological Answer:
- In Vitro Assays :
- In Silico Screening : Molecular docking (using PubChem CID or InChI Key) predicts binding affinities to receptors .
Advanced Research Questions
Q. How to resolve contradictions between computational and experimental structural data?
Methodological Answer:
- Validation Steps :
- Re-examine crystallographic data (e.g., residual electron density in SHELXL refinement) to detect disorder or missed symmetry .
- Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray bond lengths/angles. Discrepancies >0.05 Å suggest conformational flexibility .
- Use solid-state NMR to cross-validate dynamic behavior in crystal vs. solution states .
Q. What strategies optimize synthesis yield and purity?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., AlCl vs. FeCl) for Friedel-Crafts steps to improve regioselectivity .
- Flow Chemistry : Implement continuous-flow reactors for esterification to enhance mixing and reduce side-product formation .
- Purification : Use preparative HPLC with C18 columns and gradient elution (MeCN/HO) for high-purity isolation (>99%) .
Q. How to model its reactivity in silico for drug design?
Methodological Answer:
- Quantum Mechanics : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 at the B3LYP/6-311++G** level to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) with AMBER to assess stability under physiological conditions .
Q. How does the compound’s stability vary under different conditions?
Methodological Answer:
Q. Can green chemistry approaches be applied to its synthesis?
Methodological Answer:
- Solvent Replacement : Substitute DCM with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalytic Cascades : Use one-pot [3,3]-sigmatropic rearrangements (e.g., Claisen/Cope) to minimize steps and waste .
- Biocatalysis : Explore lipase-mediated esterification in aqueous media .
Q. What advanced assays validate its mechanism of action?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
